molecular formula C33H54O7 B13823094 Cholesterol beta-d-glucoside

Cholesterol beta-d-glucoside

Cat. No.: B13823094
M. Wt: 562.8 g/mol
InChI Key: IJLBJBCDNYOWPJ-POWTZJBQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesterol beta-D-glucoside, also known as cholesteryl beta-D-glucopyranoside, is a lipid mediator that plays a significant role in various biological processes. It is a glycosylated form of cholesterol, where a glucose molecule is attached to the cholesterol backbone. This compound is known for its involvement in heat stress responses in animals and has shown potential anti-ulcer effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cholesterol beta-D-glucoside typically involves a multi-step process. One novel method starts with disaccharides, where the hydroxy groups of the starting material sucrose are protected using benzyl ethers. After acidic hydrolysis, the obtained pyranosyl moiety is transformed into its trichloroacetimidate derivative. The glycosidic bond formation with cholesterol is then performed, followed by catalytic transfer hydrogenation to remove the protecting groups, yielding the desired product .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the described synthetic route can be adapted for large-scale production, considering the availability of starting materials and the efficiency of the reaction steps.

Chemical Reactions Analysis

Types of Reactions: Cholesterol beta-D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. The enzyme steryl-beta-glucosidase catalyzes the hydrolysis of cholesteryl-beta-D-glucoside to produce D-glucose and cholesterol .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

Cholesterol beta-D-glucoside exerts its effects through various molecular targets and pathways. It acts as a lipid mediator in heat stress responses by interacting with specific receptors. In the brain, it is involved in the development from embryo to adult and may play a role in neurodegenerative disorders . The exact molecular mechanisms are still under investigation, but it is known to influence membrane functions and fluidity .

Comparison with Similar Compounds

Cholesterol beta-D-glucoside can be compared with other similar compounds such as:

Uniqueness: this compound is unique due to its specific role in heat stress responses and potential therapeutic effects in neurodegenerative disorders . Its glycosylated form allows it to interact differently with biological membranes compared to free cholesterol.

Properties

Molecular Formula

C33H54O7

Molecular Weight

562.8 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C33H54O7/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(13-15-32(20,4)25(22)14-16-33(23,24)5)39-31-28(36)26(34)27(35)29(40-31)30(37)38/h9,18-19,21-29,31,34-36H,6-8,10-17H2,1-5H3,(H,37,38)/t19-,21?,22?,23-,24?,25?,26+,27+,28-,29+,31-,32+,33-/m1/s1

InChI Key

IJLBJBCDNYOWPJ-POWTZJBQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.